8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate
Description
The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate belongs to the coumarin-bichromene family, characterized by a fused chromene core with a thiophene-2-carboxylate ester substituent. Its structure combines a methoxy group at position 8, two ketone groups at positions 2 and 2', and a thiophene-based ester at position 7'.
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O7S/c1-28-18-5-2-4-13-10-17(23(26)31-22(13)18)16-12-21(25)30-19-11-14(7-8-15(16)19)29-24(27)20-6-3-9-32-20/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMYLOSDEKBXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromene and thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bichromene Core
Methyl[(8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
- Structure : Differs by replacing the thiophene-2-carboxylate with a methyl acetate group.
- Molecular Weight : 408.36 g/mol (vs. estimated ~422–430 g/mol for the target compound).
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
- Structure: Ethoxy group at position 8 and 2-methylpropanoate ester at 7'.
- Physical Properties : Purity (90%) and pricing data are available, but melting points or solubility are unspecified.
- Synthesis: Likely synthesized via esterification under conditions similar to coumarin derivatives, with yields influenced by steric hindrance from the 2-methylpropanoate group .
[3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Thiophene-2-carboxylate
- Structure : Shares the thiophene-2-carboxylate group but has a 4-oxo chromene core instead of a bichromene.
- Molecular Weight : 422.5 g/mol; XLogP3 : 5.4 (high lipophilicity).
Functional Group Comparisons
Thiophene-2-carboxylate vs. Other Esters
- Acetate/Propanoate Esters: Simpler esters (e.g., in and ) may exhibit lower metabolic stability due to esterase susceptibility .
Methoxy vs. Ethoxy Substituents
- 8-Methoxy Group : Electron-donating methoxy groups can increase solubility in polar solvents and modulate electronic effects on the aromatic system.
- 8-Ethoxy Group : Larger ethoxy substituents may sterically hinder interactions with hydrophobic binding pockets in enzymes .
Antiviral Coumarin Derivatives
- ZINC12880820 (8'-methoxy-7-naphthyl-bichromene-2,2'-dione): Exhibits SARS-CoV-2 nsp16 inhibition, attributed to the coumarin-naphthalene scaffold. The thiophene-2-carboxylate in the target compound may offer similar or enhanced activity due to sulfur’s electronegativity .
- Compound 2 (): A coumarin-bichromene derivative with a dimethylamino group shows 83% synthesis yield and high melting point (239–241°C), suggesting robust crystallinity. The thiophene analog may share similar thermal stability .
Biological Activity
The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate is a derivative of the bichromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bichromene backbone , which contributes to its unique electronic properties.
- A thiophene carboxylate moiety , enhancing its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of bichromenes possess significant anticancer properties. The compound was screened against various cancer cell lines, including:
- HepG-2 (liver cancer)
- HCT-116 (colon cancer)
In vitro assays revealed that the compound induces apoptosis in these cancer cells, evidenced by:
- Increased sub-G1 phase accumulation in cell cycle analysis.
- Elevated levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) .
The anticancer effects are attributed to:
- Inhibition of VEGFR : The compound shows potent inhibition against vascular endothelial growth factor receptor (VEGFR), with IC50 values in the low micromolar range (0.59 μM) .
- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, which is crucial for cell division .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Thiophene Derivatives : A series of thiophene carboxamides were synthesized and tested for their ability to inhibit VEGFR and tubulin polymerization. The most active derivatives displayed significantly higher cytotoxicity than standard treatments like Sorafenib .
- Mechanistic Insights : Molecular docking studies revealed that the binding affinity to VEGFR and tubulin was enhanced by substituents on the thiophene ring, suggesting that structural modifications can optimize therapeutic efficacy .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
